ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
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Overview
Description
Ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C27H25N3O4S . This compound is known for its unique structure, which includes a thiazine ring, a benzyl group, and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate involves multiple steps. One common synthetic route includes the condensation of 3-benzyl-4-oxo-2-(benzylimino)-1,3-thiazine with ethyl 4-aminobenzoate under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-({[(2Z)-3-benzyl-2-(benzylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate can be compared with similar compounds such as ethyl 4-amino benzoate and ethyl 4-(2-hydroxybenzylamino)benzoate These compounds share some structural similarities but differ in their functional groups and biological activities
Properties
Molecular Formula |
C28H25N3O4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
ethyl 4-[(3-benzyl-2-benzylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C28H25N3O4S/c1-2-35-27(34)22-13-15-23(16-14-22)30-26(33)24-17-25(32)31(19-21-11-7-4-8-12-21)28(36-24)29-18-20-9-5-3-6-10-20/h3-17H,2,18-19H2,1H3,(H,30,33) |
InChI Key |
LFIBMFPYXMJVHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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